

Major Raltegravir Resistance Pathways and Susceptibility Profiles

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Compound Focus: Raltegravir Potassium

CAS No.: 871038-72-1

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The table below summarizes the core resistance mutations and their impact on viral susceptibility and fitness, based on site-directed mutagenesis and phenotypic assays [1] [2] [3].

Mutation Pathway	Phenotypic Susceptibility (Fold-Change in IC ₅₀)	Impact on Replication Capacity	Common Accompanying Mutations
N155H	~7 to 10-fold reduction [1] [4]	Less fit than wild-type; fitter than Q148H pathway [2]	E92Q, V151I, T97A [2] [3]
Q148H/K/R	~5 to >100-fold reduction [1] [5]	Significantly impaired; lowest fitness among single mutants [2]	G140S/A (markedly increases resistance and partially restores fitness) [2] [3] [5]
Y143C/H/R	No statistically significant effect to low-level reduction [1] [3]	Varies by specific mutation	T97A, L74M, E92Q [3]
Q148R + N155H	>1000-fold reduction (high-level resistance) [1]	Severely impaired [1]	Often emerges under continued drug pressure [1]

Experimental Protocols for Profiling Resistance

The susceptibility data in the table above are generated through standardized virological assays. Here are the detailed methodologies cited in the research.

Single-Cycle Infectivity Assay

This protocol is used for high-throughput phenotyping and was applied in both HIV-1 and HIV-2 studies [1] [2].

- **Virus Preparation:** Generate recombinant viruses by transfecting 293T cells with wild-type or mutant proviral DNA (e.g., in pNL4-3 or pROD9 backbones). Mutations are introduced via site-directed mutagenesis [1].
- **Titration and Infection:** Infect reporter cells (e.g., TZM-bl or MAGIC-5A cells) with a standardized virus dose. These cells express β -galactosidase upon successful HIV infection [1] [2].
- **Drug Exposure:** Incubate cells with a serial dilution of raltegravir (e.g., from 5 nM to 5000 nM).
- **Output Measurement:** After 48 hours, quantify infectivity by measuring β -galactosidase activity using a chemiluminescent substrate (e.g., Galacto-Light Plus) or by staining with X-gal [1] [2].
- **Data Analysis:** Calculate the half-maximal effective concentration (EC_{50}) by plotting the percent inhibition of viral replication against the \log_{10} drug concentration. The fold-change in EC_{50} is derived by comparing mutant and wild-type viruses [1] [2].

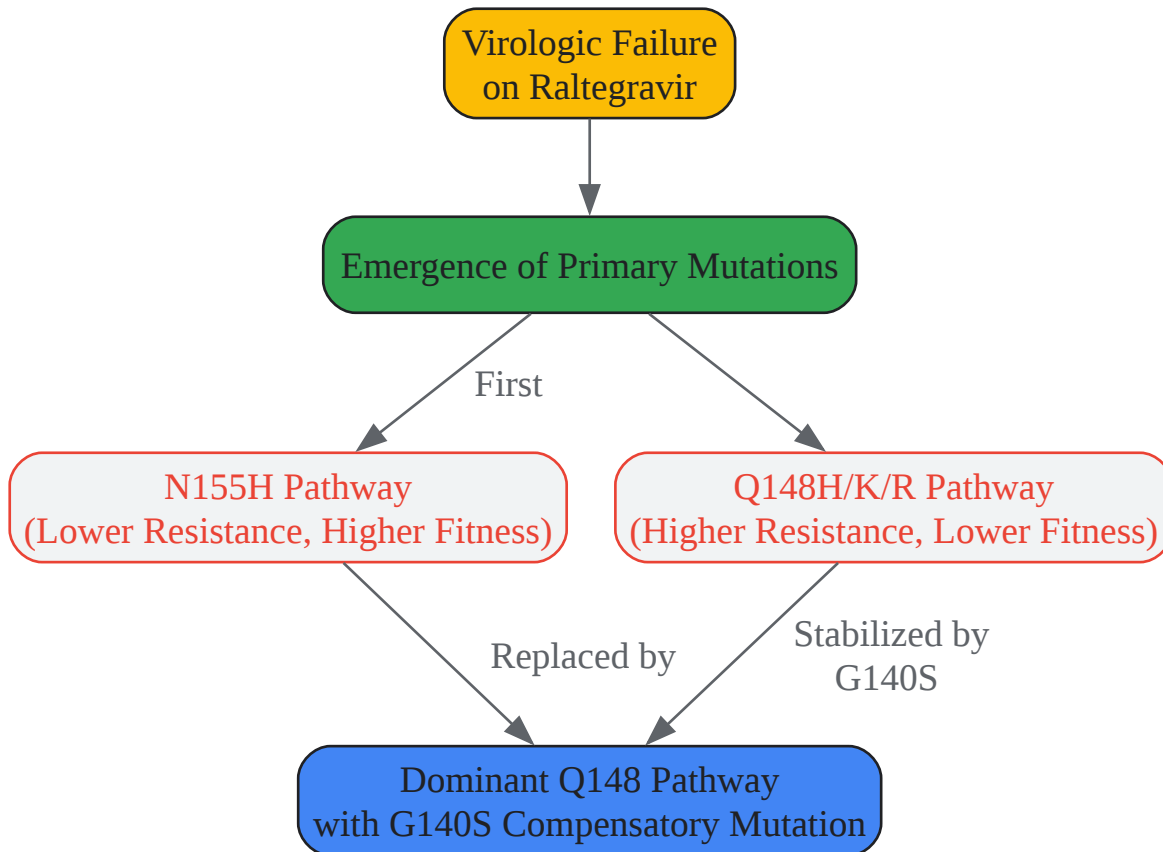
Spreading Infection Assay in T-Cells

This method assesses viral fitness and resistance in a more physiologically relevant, multi-cycle context [1].

- **Cell and Virus Culture:** Infect immortalized T-lymphocyte lines (e.g., MT-2 cells) with wild-type or mutant virus at a low multiplicity of infection (MOI of 0.001) [2].
- **Drug Pressure:** Maintain cultures in the presence or absence of raltegravir.
- **Monitoring:** Culture supernatants are passaged onto fresh cells every 3-4 days over approximately two weeks.
- **Fitness Quantification:** Viral RNA is extracted from supernatants at regular intervals. The proportion of competing viral variants is quantified using real-time RT-PCR with specific tags (e.g., hisD or GFP) [2].
- **Analysis:** Relative fitness is calculated based on the change in the ratio of the two viruses over time in growth competition assays [2].

Temporal Evolution of Resistance Pathways

Research shows that these resistance pathways do not emerge randomly but follow a predictable pattern in the clinical setting, driven by the balance between resistance and viral fitness [2] [4]. The following diagram illustrates this evolutionary trajectory.



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The diagram shows that the **N155H mutation is often the first to emerge** because it provides a initial fitness advantage under drug pressure. However, the **Q148H/K/R pathway, while initially causing a greater fitness cost, leads to higher resistance levels**. Consequently, the virus often evolves to a more stable and fit state where the Q148 mutation is accompanied by the **G140S compensatory mutation**, which restores replication capacity without compromising the high-level resistance, making this the dominant pathway over time [2] [4].

Key Insights for Research and Development

- **Consider HIV-2 Susceptibility:** Raltegravir shows comparable in-vitro activity against wild-type HIV-2 in the low nanomolar range, and the Q148R and N155H mutations also confer resistance in HIV-2, supporting its investigational use for HIV-2 infection [1].
- **Account for Fitness Costs:** The replication defects of resistant mutants are a critical parameter. The Q148 pathway's dependence on the G140S compensatory mutation reveals a key vulnerability that can inform the development of next-generation INSTIs with higher genetic barriers to resistance [2].

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To cite this document: Smolecule. [Major Raltegravir Resistance Pathways and Susceptibility Profiles]. Smolecule, [2026]. [Online PDF]. Available at:

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